molecular formula C10H10N4 B2916840 N-[(pyridin-4-yl)methyl]pyrimidin-2-amine CAS No. 77200-15-8

N-[(pyridin-4-yl)methyl]pyrimidin-2-amine

Cat. No.: B2916840
CAS No.: 77200-15-8
M. Wt: 186.218
InChI Key: TZFFQDPCQWBXKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(pyridin-4-yl)methyl]pyrimidin-2-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen-containing rings makes it a versatile scaffold for the development of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyridin-4-yl)methyl]pyrimidin-2-amine typically involves the reaction of pyridine derivatives with pyrimidine precursors. One common method is the condensation reaction between 4-(chloromethyl)pyridine and 2-aminopyrimidine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(pyridin-4-yl)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to reduce any nitro groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or pyrimidine rings can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide (NaOH)

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives of the original compound.

Scientific Research Applications

N-[(pyridin-4-yl)methyl]pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the development of agrochemicals and materials science.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)pyrimidin-2-amine
  • N-(pyridin-3-yl)pyrimidin-2-amine
  • N-(pyridin-4-yl)pyrimidin-2-amine

Uniqueness

N-[(pyridin-4-yl)methyl]pyrimidin-2-amine is unique due to the presence of a methyl group linking the pyridine and pyrimidine rings. This structural feature can influence the compound’s reactivity and binding affinity to molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9/h1-7H,8H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFFQDPCQWBXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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